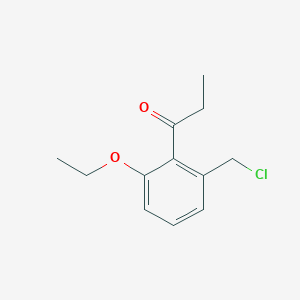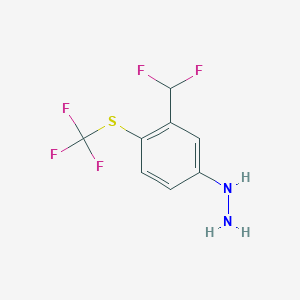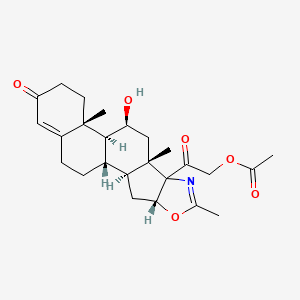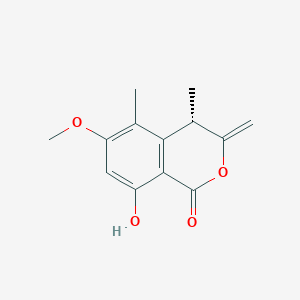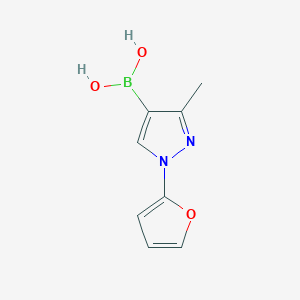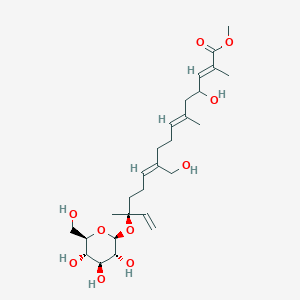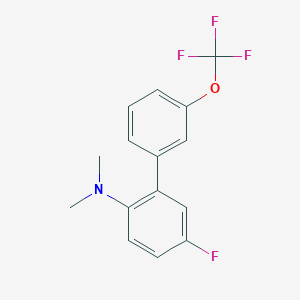
(5-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is a complex organic compound characterized by the presence of fluorine atoms and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine typically involves multiple steps, starting with the formation of the biphenyl core One common method involves the Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalystFinally, the dimethylamine group is introduced via reductive amination or nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxylamine, ammonia, and various amines.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of (5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate various signaling pathways, influencing cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-methylamine
- (5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-ethylamine
- (5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-propylamine
Uniqueness
Compared to similar compounds, (5-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine exhibits unique properties due to the presence of the dimethylamine group. This group enhances its solubility, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13F4NO |
|---|---|
Molecular Weight |
299.26 g/mol |
IUPAC Name |
4-fluoro-N,N-dimethyl-2-[3-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13F4NO/c1-20(2)14-7-6-11(16)9-13(14)10-4-3-5-12(8-10)21-15(17,18)19/h3-9H,1-2H3 |
InChI Key |
XXWJUIYSNUHATK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


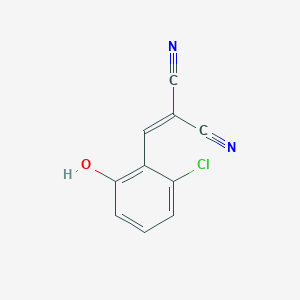

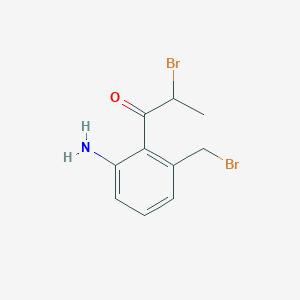

![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)

